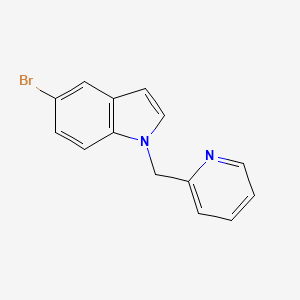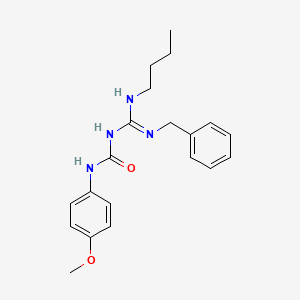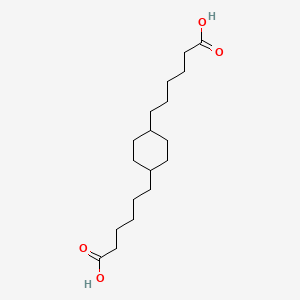
6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with hexanoic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with hexanoic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hexanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.
Reduction: Cyclohexane-1,4-diyl dihexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
作用機序
The mechanism of action of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexane ring provides structural stability, while the hexanoic acid groups facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar structure but lacks the hexanoic acid groups.
Hexanoic acid: Contains the hexanoic acid moiety but lacks the cyclohexane ring.
Cyclohexane-1,4-diyl dihexanol: Reduced form of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid.
Uniqueness
6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is unique due to the combination of the cyclohexane ring and hexanoic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
666857-64-3 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
6-[4-(5-carboxypentyl)cyclohexyl]hexanoic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)9-5-1-3-7-15-11-13-16(14-12-15)8-4-2-6-10-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChIキー |
WSHFRYBDBWNORZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CCCCCC(=O)O)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
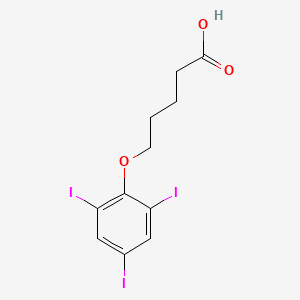

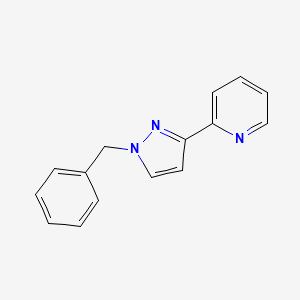
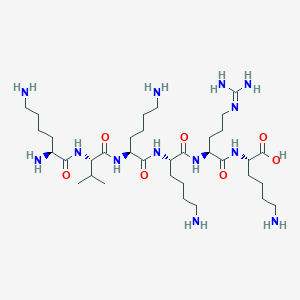
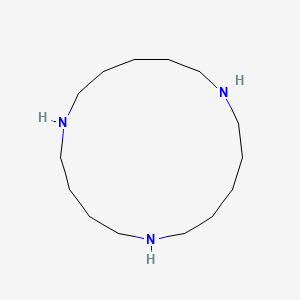
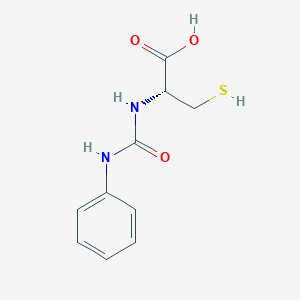
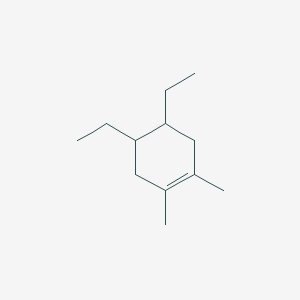

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
